molecular formula C5H10O5 B1624217 alpha-D-arabinopyranose CAS No. 608-45-7

alpha-D-arabinopyranose

Cat. No.: B1624217
CAS No.: 608-45-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-MBMOQRBOSA-N
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Description

Alpha-D-arabinopyranose: is a type of sugar molecule that belongs to the class of carbohydrates known as pentoses. It is a cyclic form of D-arabinose, where the molecule forms a six-membered ring structure called a pyranose. This compound is significant in various biological and chemical processes, particularly in the metabolism of plants and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-arabinopyranose can be synthesized through the chemical conversion of D-arabinose. The process involves the formation of a cyclic hemiacetal from the open-chain form of D-arabinose. This reaction typically occurs in aqueous solutions where the hydroxyl group at the fifth carbon atom reacts with the aldehyde group at the first carbon atom, forming the pyranose ring .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of D-arabinose from natural sources such as plant biomass. Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-arabinose to its pyranose form. These methods are advantageous due to their specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-arabinopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-arabinopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: It plays a role in the study of plant cell wall structure and function, as it is a component of hemicellulose and pectin.

    Medicine: It is investigated for its potential in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

    Industry: It is used in the production of biofuels and biodegradable materials

Mechanism of Action

The mechanism of action of alpha-D-arabinopyranose involves its participation in metabolic pathways where it is converted to other sugars and sugar derivatives. In plants, it is incorporated into the cell wall polysaccharides, contributing to the structural integrity and function of the cell wall. Enzymes such as arabinofuranosidases and arabinopyranosidases catalyze its conversion to other forms, facilitating its incorporation into various biological molecules .

Comparison with Similar Compounds

Uniqueness: Alpha-D-arabinopyranose is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-45-7
Record name alpha-D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN8ZFD7BO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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